1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride
Description
1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride (molecular formula: C₇H₁₀ClN₂O₂, molecular weight: 193.68 ) is a bicyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with an azetidine moiety. The azetidine group introduces a strained four-membered nitrogen-containing ring, which may enhance reactivity and influence pharmacokinetic properties such as solubility and bioavailability. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive succinimide derivatives, which are known for anticonvulsant, antidepressant, and enzyme-inhibitory activities . The hydrochloride salt form improves aqueous solubility, making it suitable for pharmacological applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-6-1-2-7(11)9(6)5-3-8-4-5;/h5,8H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMUBQUBCIEQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864057-49-7 | |
| Record name | 2,5-Pyrrolidinedione, 1-(3-azetidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864057-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves the construction of the azetidine ring followed by its fusion with the pyrrolidine-2,5-dione structure. One common method involves the reaction of azetidine with maleic anhydride under controlled conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the azetidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new ones .
Scientific Research Applications
1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticonvulsant and antinociceptive activities
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with ion channels and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and molecular properties of 1-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride with analogous compounds:
Key Observations :
- Azetidine vs. Bulky Substituents : The azetidine group in the target compound provides steric strain and compactness, contrasting with bulkier substituents like indole (214.22 Da ) or tert-butyl-pyridine derivatives (366.41 Da ). This may favor blood-brain barrier penetration for CNS-targeted applications .
- Hydrochloride Salt : Unlike neutral derivatives (e.g., 1-[2-(3-methoxyphenyl)ethyl]pyrrolidine-2,5-dione), the hydrochloride form enhances solubility, critical for in vivo efficacy .
- Biological Activity: Indole- and phenyl-substituted derivatives exhibit specific bioactivities (e.g., antidepressant , anticonvulsant ), while the azetidine variant’s smaller ring may modulate selectivity for novel targets.
Research Findings and Trends
- Structure-Activity Relationships (SAR): Substitution at the pyrrolidine-dione N-position with aromatic groups (e.g., indole ) enhances serotonin transporter affinity, while azetidine may favor novel target engagement.
Biological Activity
1-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, also known as 3-(Azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C7H10N2O2·HCl, with a molecular weight of approximately 155.62 g/mol. The compound features an azetidine ring and a pyrrolidine-2,5-dione moiety, which contribute to its distinct chemical characteristics.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. This interaction may involve:
- Enzyme Inhibition: The compound may inhibit various enzymes critical for cellular functions, leading to altered metabolic pathways.
- Receptor Modulation: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Preliminary studies suggest that this compound possesses anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, it has demonstrated cytotoxic effects comparable to established anticancer agents like doxorubicin in breast cancer models .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| MDA-MB-231 | 22.75–25.18 | Significant cytotoxicity |
| HeLa | Not specified | Induced apoptosis |
Mechanistic Insights
The mechanism behind the anticancer activity involves the induction of apoptosis through mitochondrial dysfunction and proteasome inhibition. The compound's structural features allow it to interfere with critical cellular processes associated with cancer cell survival .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combined azetidine and pyrrolidine structure. This combination imparts distinct biological properties not fully replicated by other compounds.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Spiro-azetidin-2-one derivatives | Spirocyclic structures with azetidine | Antimicrobial properties |
| Pyrrolidine derivatives | Composed solely of pyrrolidine rings | Various pharmacological effects |
| 1-(Azetidin-3-yl)methylpyrrolidine | Similar azetidine-pyrrolidine framework | Potentially similar activities |
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Anticancer Research: In a study involving MDA-MB-231 breast cancer cells, treatment with the compound resulted in significant inhibition of tumor growth and induction of apoptosis through proteasome inhibition .
- Antimicrobial Testing: Laboratory tests have shown that this compound effectively inhibits the growth of multiple bacterial strains, suggesting its potential as an antibiotic agent in clinical settings.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
